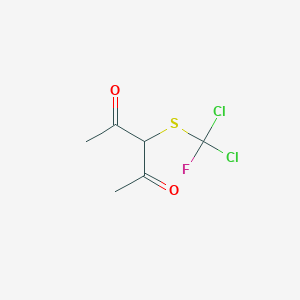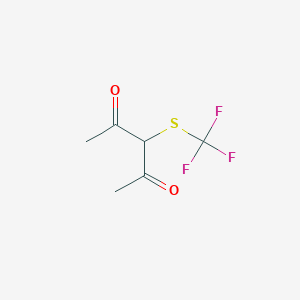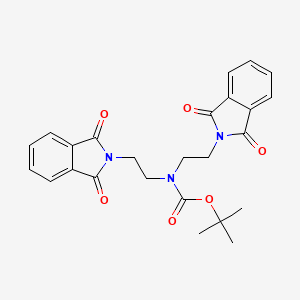
t-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a chemical compound with the CAS number 1246302-31-7 . It has a molecular weight of 463.49 . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .
Molecular Structure Analysis
The molecular formula of t-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is C25H25N3O6 . The InChI code for this compound is 1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3 .Physical And Chemical Properties Analysis
T-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a white to yellow solid . It has a molecular weight of 463.49 and a molecular formula of C25H25N3O6 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Pharmaceutical Synthesis
This compound can be used in the synthesis of pharmaceuticals . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied to unlock their potential as therapeutic agents .
Herbicides
The compound can be used in the production of herbicides . The specific mechanisms and effectiveness in various agricultural contexts would be a subject of further research.
Colorants
The compound has potential applications in the production of colorants . These could be used in a variety of industries, from textiles to food production.
Dyes
Similar to colorants, the compound can also be used in the production of dyes . These dyes could be used in industries such as textiles, paper, and ink manufacturing.
Polymer Additives
The compound can be used as an additive in polymers . This could enhance the properties of the polymers, such as their durability, flexibility, or resistance to certain environmental factors.
Organic Synthesis
The compound can be used in organic synthesis . It could serve as a building block in the synthesis of a wide range of organic compounds.
Photochromic Materials
The compound has potential use in the creation of photochromic materials . These are materials that change color in response to light exposure.
Crystal Structure Studies
The compound can be used in studies related to crystal structures . Understanding the crystal structure of compounds is crucial in fields like material science and solid-state physics.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N,N-bis[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKAHJHQBJTVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN1C(=O)C2=CC=CC=C2C1=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
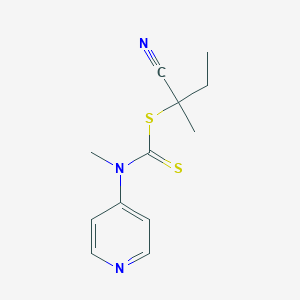

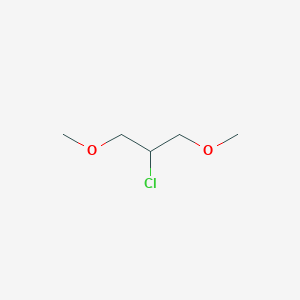
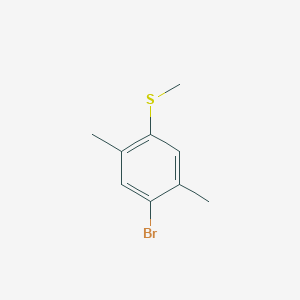

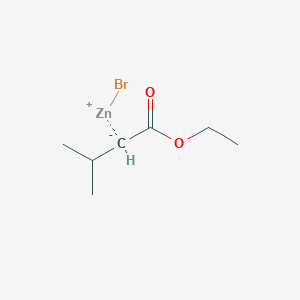
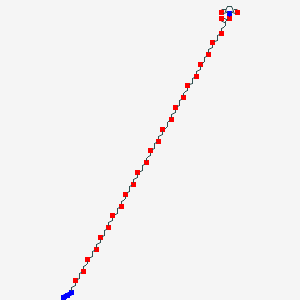
![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
